molecular formula C9H9BrF2O B1393357 3-Ethoxy-2,4-difluorobenzyl bromide CAS No. 1017778-22-1

3-Ethoxy-2,4-difluorobenzyl bromide

Cat. No. B1393357
M. Wt: 251.07 g/mol
InChI Key: BOXYRQBXOYISBL-UHFFFAOYSA-N
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Description

3-Ethoxy-2,4-difluorobenzyl bromide is a chemical compound with the molecular formula C9H9BrF2O . It is a white crystalline solid that is slightly soluble in water but readily soluble in common organic solvents. This compound belongs to the family of benzyl bromides and has two fluorine and one ethoxy groups attached to its benzyl ring.


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-2,4-difluorobenzyl bromide is represented by the SMILES string CCOC1=C(C=CC(CBr)=C1F)F . The InChI key for this compound is BOXYRQBXOYISBL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Ethoxy-2,4-difluorobenzyl bromide has a molecular weight of 251.07 . It is a solid at room temperature .

Scientific Research Applications

Synthesis of Ionic Liquids

3-Ethoxy-2,4-difluorobenzyl bromide plays a role in the synthesis of new low melting ammonium-based ionic liquids with ether functionality. This process involves using ether functionalized alkyl bromides for synthesizing quaternary ammonium (QA) salts, which are characterized for their thermal properties and structural features, demonstrating their potential in various applications (Kärnä, Lahtinen, & Valkonen, 2009).

Chemical Structure Analysis

The compound is used in the study of chemical structures. For example, its derivatives have been analyzed to understand intramolecular hydrogen bonds and dihedral angles between aromatic rings, contributing to a better understanding of molecular interactions and configurations (Ma, Zhang, Yuan, & Gao, 2010).

Anticancer Agent Synthesis

It's also utilized in synthesizing potential anticancer agents. For instance, a novel crystal compound involving 2,3-difluorobenzyl bromide has shown promising anticancer properties, indicating its potential in drug development (Mohideen, Kamaruzaman, Razali, Mordi, & Mansor, 2019).

Development of Dendritic Materials

The compound is significant in synthesizing dendritic materials. Its methoxy derivatives have been studied for their structural properties, aiding in the development of new materials with potential applications in various fields (Pan, Cheung, Harris, Constable, & Housecroft, 2005).

Photodynamic Therapy Applications

Its derivatives are being explored in photodynamic therapy for cancer treatment. The synthesis and characterization of such derivatives demonstrate their potential as Type II photosensitizers, which are crucial in targeting cancer cells (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Key Synthons

The compound is instrumental in synthesizing key synthons for pharmaceuticals. For instance, it has been used in synthesizing intermediates for drugs like repaglinide, showcasing its role in the pharmaceutical industry (Salman, Babu, Ray, Biswas, & Kumar, 2002).

Antiplasmodium Agent Development

Studies have been conducted on its role in developing antiplasmodium agents. It has been used to prepare salts that display promising activity against Plasmodium, a parasite causing malaria (Fitriastuti, Alfiyah, Mustofa, Jumina, & Mardjan, 2021).

Electrochemical Studies

In electrochemistry, the compound's derivatives have been studied for their potential in generating and immobilizing benzyl radicals, which is significant in understanding electron transfer processes (Jouikov & Simonet, 2010).

Safety And Hazards

3-Ethoxy-2,4-difluorobenzyl bromide is classified as a combustible solid . It does not have a flash point . It’s important to handle this compound with appropriate personal protective equipment and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

1-(bromomethyl)-3-ethoxy-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-2-13-9-7(11)4-3-6(5-10)8(9)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXYRQBXOYISBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801255947
Record name 1-(Bromomethyl)-3-ethoxy-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801255947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2,4-difluorobenzyl bromide

CAS RN

1017778-22-1
Record name 1-(Bromomethyl)-3-ethoxy-2,4-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017778-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-3-ethoxy-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801255947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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